molecular formula C9H7IOS B13996008 3-Iodo-2-(methylthio)benzofuran

3-Iodo-2-(methylthio)benzofuran

Cat. No.: B13996008
M. Wt: 290.12 g/mol
InChI Key: RIAZJFUHNLWPEZ-UHFFFAOYSA-N
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Description

3-Iodo-2-(methylthio)benzofuran is a halogenated benzofuran derivative characterized by an iodine substituent at the 3-position and a methylthio (-SMe) group at the 2-position. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including antioxidant, neuroprotective, and anticancer properties . The iodine atom in this compound enhances its utility as a precursor in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the synthesis of complex aryl-substituted benzofurans for drug discovery and materials science .

Properties

Molecular Formula

C9H7IOS

Molecular Weight

290.12 g/mol

IUPAC Name

3-iodo-2-methylsulfanyl-1-benzofuran

InChI

InChI=1S/C9H7IOS/c1-12-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3

InChI Key

RIAZJFUHNLWPEZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=CC=CC=C2O1)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Iodo-2-(methylthio)benzofuran

Direct Iodination of 2-(Methylthio)benzofuran

One common approach to prepare 3-Iodo-2-(methylthio)benzofuran involves selective iodination at the 3-position of 2-(methylthio)benzofuran. The methylthio substituent at the 2-position directs electrophilic substitution to the 3-position due to electronic and steric effects.

  • Reagents and Conditions: Iodine or iodine sources (e.g., N-iodosuccinimide) in the presence of an oxidizing agent or under acidic conditions.
  • Mechanism: Electrophilic aromatic substitution facilitated by activation of the benzofuran ring.
  • Yield and Purity: Typically moderate to high yields with regioselectivity controlled by reaction conditions.

However, detailed experimental protocols for this direct iodination are less frequently reported in the literature, and the method may require careful optimization to avoid polyiodination or side reactions.

Palladium-Catalyzed Cross-Coupling Synthesis Route

A more robust and widely documented method for synthesizing 3-Iodo-2-(methylthio)benzofuran is through palladium-catalyzed cross-coupling reactions starting from suitably functionalized precursors.

Synthesis of 3-Iodo-2-(methylthio)benzofuran as a Precursor for Suzuki Coupling

According to a study from the Departamento de Química, Universidade Federal de Santa Maria, Brazil, the preparation of 3-Iodo-2-(methylthio)benzofuran is conducted as follows:

  • Starting Material: 2-(Methylthio)benzofuran or its derivatives.
  • Iodination: Introduction of iodine at the 3-position to yield 3-iodo-2-(methylthio)benzofuran.
  • Reaction Conditions: The iodinated compound is then used as a substrate in Suzuki cross-coupling reactions with aryl boronic acids.
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
  • Solvent: Dimethylformamide (DMF) with a small amount of water.
  • Temperature: Heating at 100 °C for 1–4 hours under an inert atmosphere (argon).
  • Workup: Extraction with dichloromethane, washing with brine, drying over MgSO₄, and purification by flash chromatography.

Table 1: General Procedure for Preparation and Use of 3-Iodo-2-(methylthio)benzofuran in Suzuki Coupling

Step Reagents/Conditions Purpose Outcome/Yield
1 2-(Methylthio)benzofuran + Iodine source Iodination at 3-position Formation of 3-iodo derivative
2 3-Iodo-2-(methylthio)benzofuran (0.5 mmol), arylboronic acid (0.75 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (1 mmol), DMF/H₂O (4.0/0.4 mL), 100 °C, 1–4 h, argon atmosphere Suzuki cross-coupling to form 3-aryl derivatives Excellent yields reported (up to 88%)

This method is noted for its selectivity and efficiency, providing clean reactions under mild conditions and tolerating various substituents on the aryl boronic acids, including electron-withdrawing and electron-donating groups.

Analytical Data and Characterization

The synthesized 3-Iodo-2-(methylthio)benzofuran and its derivatives are typically characterized by:

For example, 2-(methylthio)-3-phenylbenzofuran derivatives prepared via Suzuki coupling showed high purity and well-defined spectral data consistent with the proposed structures.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Electrophilic Iodination Iodine or N-iodosuccinimide, acidic/oxidizing conditions Simple, direct Possible over-iodination, lower regioselectivity
Palladium-Catalyzed Cross-Coupling (Suzuki) Pd(PPh₃)₄, K₂CO₃/K₃PO₄, DMF/H₂O, 100 °C, arylboronic acids High selectivity, mild conditions, broad scope Requires palladium catalyst, inert atmosphere
Sonogashira Coupling + Cyclization PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, CuI, NEt₃, reflux Efficient benzofuran core construction Multi-step, requires careful control

Chemical Reactions Analysis

3-Iodo-2-(methylthio)benzofuran undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzofurans with diverse functional groups .

Scientific Research Applications

3-Iodo-2-(methylthio)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Iodo-2-(methylthio)benzofuran and its derivatives exert their effects often involves interactions with specific molecular targets. For instance, antimicrobial activity may result from the compound binding to bacterial enzymes or disrupting cell membranes. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzofuran derivatives are highly dependent on substituent identity and position. Key structural analogues include:

Compound Substituents Key Features Reference
3-Iodo-2-(methylthio)benzofuran 3-I, 2-SMe High reactivity in Suzuki couplings; methylthio enhances radical scavenging
5-Iodo-3-methylsulfinyl-2-phenyl-1-benzofuran 5-I, 3-SOCH3, 2-Ph Sulfinyl group increases polarity; iodine at 5-position reduces cross-coupling efficiency
3-Ethylsulfinyl-2-(4-F-Ph)-5-I-benzofuran 3-SOEt, 2-(4-F-Ph), 5-I Fluorophenyl group improves bioavailability; ethylsulfinyl alters metabolic stability
3-Iodo-2-(4-methoxyphenyl)benzofuran 3-I, 2-(4-OMe-Ph) Methoxy group donates electrons, reducing electrophilicity of the iodine
3-Iodo-2-(4-nitrophenyl)benzofuran 3-I, 2-(4-NO2-Ph) Nitro group withdraws electrons, increasing reactivity in nucleophilic substitutions

Key Observations :

  • Iodine Position : Iodine at the 3-position (as in 3-Iodo-2-(methylthio)benzofuran) is more reactive in cross-coupling reactions than iodine at the 5-position .
  • Sulfur-Containing Groups : Methylthio (-SMe) substituents improve radical scavenging capacity compared to sulfinyl (-SOCH3) or sulfonyl (-SO2) groups, which may enhance antioxidant activity .
  • Aryl Substituents : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, while electron-donating groups (e.g., methoxy in ) reduce reactivity in cross-couplings.

Reactivity in Cross-Coupling Reactions

3-Iodo-2-(methylthio)benzofuran exhibits superior performance in palladium-catalyzed Suzuki reactions compared to analogues. For example:

  • Yield : Reactions with aryl boronic acids yield products in 75–93% efficiency , whereas 5-iodo derivatives (e.g., ) show lower reactivity due to steric hindrance.
  • Substrate Scope: Tolerates both electron-rich (e.g., 4-MeO-Ph) and electron-poor (e.g., 4-NO2-Ph) boronic acids .
  • Mechanistic Advantage : The methylthio group stabilizes the palladium intermediate, facilitating oxidative addition .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Iodo-2-(methylthio)benzofuran?

A two-step approach is commonly employed: (1) benzofuran core formation via cyclization of substituted phenols with alkynes or alkenes using catalysts like hexafluoropropan-2-ol, followed by (2) iodination and methylthio group introduction. For iodination, electrophilic substitution with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 0–25°C ensures regioselectivity at the 3-position. Methylthiolation can be achieved via nucleophilic displacement using sodium methanethiolate .

Q. How can the purity and structural integrity of 3-Iodo-2-(methylthio)benzofuran be verified?

Use a combination of analytical techniques:

  • HPLC/GC : Quantify residual solvents (e.g., dioxane) per ICH guidelines .
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methylthio proton resonance at δ 2.3–2.5 ppm; iodinated aromatic protons downfield-shifted).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 318.9401) .

Q. What crystallographic tools are suitable for resolving its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL for refinement and ORTEP-3 for graphical representation is recommended. SHELXL handles anisotropic displacement parameters and hydrogen bonding networks, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of 3-Iodo-2-(methylthio)benzofuran in cross-coupling reactions?

The iodine atom acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings at the 3-position. Density Functional Theory (DFT) calculations reveal that the methylthio group lowers the LUMO energy at the 2-position, making it susceptible to nucleophilic attack. Experimental validation via kinetic studies (e.g., monitoring substituent effects on reaction rates) is advised .

Q. What strategies mitigate contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths/angles may arise from crystal packing or disorder. Use twin refinement in SHELXL and compare multiple datasets. For example, if the methylthio group exhibits rotational disorder, apply restraints to occupancy factors and validate via residual density maps .

Q. Can 3-Iodo-2-(methylthio)benzofuran serve as a ligand in coordination chemistry?

Yes, the benzofuran oxygen and methylthio sulfur act as chelation sites. Spectroscopic titration (UV-Vis, fluorescence) with metal ions (e.g., Cu²⁺, Fe³⁺) in acetonitrile demonstrates ligand-to-metal charge transfer. Single-crystal studies of metal complexes reveal octahedral or square-planar geometries .

Q. What computational models predict its pharmacokinetic properties?

Molecular docking (AutoDock Vina) and ADMET prediction tools (SwissADME) assess binding affinity to targets like kinases or cytochrome P450 enzymes. For instance, the methylthio group enhances membrane permeability but may increase metabolic liability via oxidation .

Q. How does pH affect the stability of 3-Iodo-2-(methylthio)benzofuran in aqueous solutions?

Stability studies under varied pH (2–12) show degradation via hydrolysis of the methylthio group at pH > 10. LC-MS identifies sulfoxide and sulfone byproducts. Buffer solutions (e.g., phosphate, acetate) at pH 6–8 minimize decomposition .

Methodological Considerations

Q. What experimental designs optimize high-throughput screening (HTS) for biological activity?

Use fragment-based libraries and microplate assays (e.g., fluorescence polarization for kinase inhibition). Dose-response curves (IC₅₀) and counter-screening against off-targets (e.g., GPCRs) reduce false positives. Reference benzofuran-based HTS pipelines for NS5B polymerase inhibitors .

Q. How are regioselectivity challenges addressed in functionalizing the benzofuran core?

Directed ortho-metalation (DoM) with LDA or TMPZnCl·LiCl selectively deprotonates the 3-position. Iodine can later be replaced via halogen dance or photoredox catalysis. Competitive experiments with isotopic labeling (²H/¹³C) track substitution pathways .

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